3-[(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one
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Overview
Description
3-[(4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one is a complex organic compound that combines a benzothieno pyrimidine core with a chromenone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one typically involves multiple steps:
Formation of the Benzothieno Pyrimidine Core: This can be achieved by cyclization reactions involving heteroaromatic o-aminonitriles and triethyl orthoformate, followed by cyclization with hydrazine hydrate.
Attachment of the Chromenone Moiety: The chromenone unit can be introduced through acylation reactions, where the benzothieno pyrimidine core is reacted with chromenone derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone moiety.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-[(4-imino-5,6,7,8-tetrahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothieno pyrimidine core may bind to active sites, inhibiting enzyme activity, while the chromenone moiety could interact with other cellular components, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-imino-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-3(4H)-amine
- Thieno[2,3-d]pyrimidines containing a 1,2,3-triazole ring
Uniqueness
3-[(4-imino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-2H-chromen-2-one is unique due to its combination of a benzothieno pyrimidine core with a chromenone moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[2-(4-imino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c22-19-18-13-6-2-4-8-17(13)28-20(18)23-11-24(19)10-15(25)14-9-12-5-1-3-7-16(12)27-21(14)26/h1,3,5,7,9,11,22H,2,4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTWWIXCVRIXHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=N)CC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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